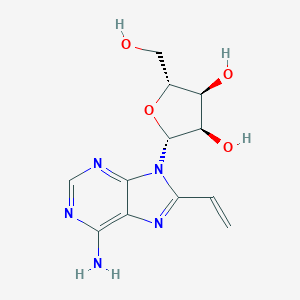
8-Vinyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Vinyladenosine is a modified form of adenosine, an important nucleoside that plays a crucial role in various biochemical processes in the body. The vinyl group attached to the 8-position of the adenine ring in 8-vinyladenosine makes it a unique molecule with distinct properties.
Mécanisme D'action
The mechanism of action of 8-vinyladenosine involves its ability to modulate the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation. This leads to the accumulation of S-adenosylhomocysteine, which in turn induces apoptosis in cancer cells. 8-Vinyladenosine has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various inflammatory responses in the body.
Effets Biochimiques Et Physiologiques
8-Vinyladenosine has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, enhance the immune response, and inhibit the activity of various enzymes and signaling pathways. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-vinyladenosine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential chemotherapeutic agent for the treatment of various cancers. However, one of the limitations of using 8-vinyladenosine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research on 8-vinyladenosine. One of the areas of research is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes targeted by 8-vinyladenosine. This will help in the development of more targeted and effective therapies for cancer and other diseases. Additionally, the potential use of 8-vinyladenosine in combination with other chemotherapeutic agents is an area of research that may lead to more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 8-vinyladenosine involves the modification of adenosine by adding a vinyl group to the 8-position of the adenine ring. This can be achieved through various chemical methods, including palladium-catalyzed cross-coupling reaction, Heck reaction, and Sonogashira coupling. The most commonly used method for the synthesis of 8-vinyladenosine is the palladium-catalyzed cross-coupling reaction.
Applications De Recherche Scientifique
8-Vinyladenosine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to enhance the immune response and induce apoptosis in cancer cells. 8-Vinyladenosine has been used as a potential chemotherapeutic agent in the treatment of various cancers, including breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
142386-40-1 |
|---|---|
Nom du produit |
8-Vinyladenosine |
Formule moléculaire |
C12H15N5O4 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h2,4-5,8-9,12,18-20H,1,3H2,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1 |
Clé InChI |
XWDWYGMKPANXOO-JJNLEZRASA-N |
SMILES isomérique |
C=CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
SMILES canonique |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Synonymes |
8-vinyladenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




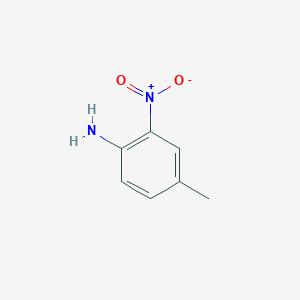

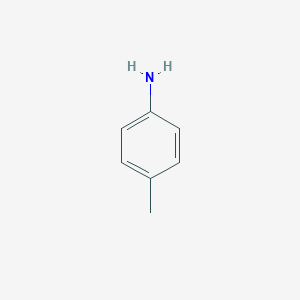

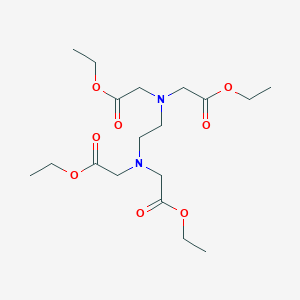
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

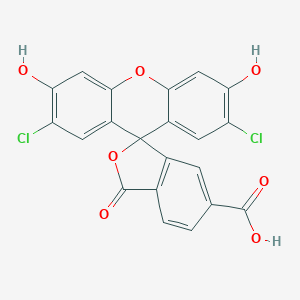
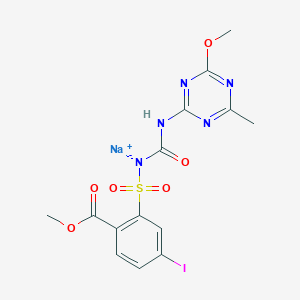

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

